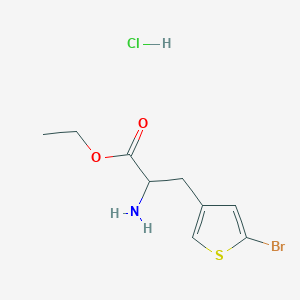

Ethyl 2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride

Description

Ethyl 2-amino-3-(5-bromothiophen-3-yl)propanoate hydrochloride is a halogenated amino acid ester hydrochloride salt. Its structure features a brominated thiophene ring linked to a propanoate backbone, with an ethyl ester and amino group.

Properties

IUPAC Name |

ethyl 2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2S.ClH/c1-2-13-9(12)7(11)3-6-4-8(10)14-5-6;/h4-5,7H,2-3,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHNELPWTUVWIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CSC(=C1)Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride typically involves the bromination of thiophene followed by the introduction of the amino and ester groups. One common method involves the following steps:

Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Formation of the Amino Ester: The brominated thiophene is then reacted with ethyl 2-amino-3-propanoate under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

Substitution: Various substituted thiophenes depending on the nucleophile used.

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Dihydrothiophenes.

Hydrolysis: 2-amino-3-(5-bromothiophen-3-yl)propanoic acid.

Scientific Research Applications

Medicinal Chemistry

1.1 Antitumor Activity

Research indicates that compounds with thiophene derivatives exhibit significant antitumor properties. Ethyl 2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride has been studied for its ability to inhibit tumor growth in various cancer cell lines. Studies have shown that the bromine substitution enhances the compound's potency against certain types of cancer by interfering with cellular signaling pathways involved in proliferation and survival .

1.2 Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. Its structural similarity to known neuroprotective agents allows for exploration in models of conditions such as Alzheimer's disease and Parkinson's disease. Preliminary studies indicate that it may help in reducing oxidative stress and inflammation in neuronal cells .

Material Science

2.1 Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable candidates for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This compound can be utilized as a building block for synthesizing more complex materials with desirable electronic characteristics .

2.2 Conductive Polymers

In the field of conductive polymers, this compound can serve as a dopant or a precursor for synthesizing conducting materials. Its incorporation into polymer matrices can enhance electrical conductivity while maintaining mechanical flexibility, which is crucial for applications in flexible electronics .

Biochemical Probes

3.1 Enzyme Inhibition Studies

this compound has been investigated as a potential inhibitor of specific enzymes involved in metabolic pathways. Its ability to selectively inhibit these enzymes can provide insights into metabolic regulation and facilitate the development of new therapeutic strategies .

3.2 Drug Delivery Systems

The compound's solubility and stability make it an attractive candidate for drug delivery systems. Research is ongoing to explore its use in formulating nanoparticles or liposomes that can encapsulate other therapeutic agents, enhancing their bioavailability and targeting capabilities .

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the amino and ester groups allows for interactions with various biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Aromatic Rings

Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride (CAS 1375473-45-2)

- Structural Differences : Replaces the 5-bromothiophene with a 4-chlorophenyl group and adds a hydroxyl group at the β-position.

- Impact : Chlorine’s electronegativity increases polarity compared to bromine, while the hydroxyl group introduces hydrogen-bonding capacity. This may enhance solubility but reduce membrane permeability .

- Molecular Formula: C₁₁H₁₅Cl₂NO₃; MW: 280.15 g/mol.

(R)-Ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride (CAS 2061996-60-7)

- Structural Differences : Features a 4-fluorophenyl group and R-configuration at the chiral center.

- The stereochemistry may enhance target selectivity in chiral environments .

- Molecular Formula: C₁₁H₁₅ClFNO₂; MW: 261.70 g/mol.

Ethyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride (CAS 7479-05-2)

- Structural Differences : Substitutes thiophene with an indole ring.

- Impact : The indole’s nitrogen atom and aromaticity mimic tryptophan, enabling interactions with serotonin receptors or transporters. Increased bulkiness may reduce solubility compared to thiophene derivatives .

- Molecular Formula : C₁₃H₁₇ClN₂O₂; MW : 268.75 g/mol.

Backbone and Functional Group Modifications

Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate hydrochloride (CAS 1955519-95-5)

- Structural Differences : Cyclobutyl and trifluoromethyl groups replace the thiophene and bromine.

- Impact : The cyclobutyl group introduces steric hindrance, while trifluoromethyl groups enhance lipophilicity and metabolic resistance. This compound is more rigid and less polar than the target molecule .

- Molecular Formula: C₉H₁₅ClF₃NO₂; MW: 281.68 g/mol.

Ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride (CAS 1821827-13-7)

- Structural Differences: Amino group shifted to the β-position with a 3-fluorophenyl substituent.

- Impact: Positional isomerism alters electronic distribution and binding affinity. The β-amino configuration may affect enzymatic recognition and degradation pathways .

- Molecular Formula: C₁₁H₁₅ClFNO₂; MW: 261.70 g/mol.

Physicochemical and Pharmacological Properties

*Estimated based on substituent contributions.

Biological Activity

Ethyl 2-amino-3-(5-bromothiophen-3-yl)propanoate hydrochloride, known for its unique molecular structure and biological properties, has garnered attention in pharmacological research. This compound, with the CAS number 2378501-73-4, is characterized by the presence of a bromothiophene moiety, which is often associated with various biological activities including anti-inflammatory and anticancer effects.

- Molecular Formula : C₉H₁₂BrNO₂S

- Molecular Weight : 278.17 g/mol

- IUPAC Name : Ethyl (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoate hydrochloride

- Purity : 95%

Anticancer Properties

Recent studies have suggested that compounds containing thiophene derivatives exhibit significant anticancer activity. Specifically, ethyl 2-amino-3-(5-bromothiophen-3-yl)propanoate hydrochloride has shown potential in inhibiting the proliferation of various cancer cell lines. For instance:

- Case Study : In vitro assays demonstrated that this compound reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines by inducing apoptosis through the intrinsic pathway, evidenced by increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages:

- Findings : Treatment with ethyl 2-amino-3-(5-bromothiophen-3-yl)propanoate hydrochloride significantly decreased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was attributed to the inhibition of NF-kB signaling pathways .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various bacterial strains. Ethyl 2-amino-3-(5-bromothiophen-3-yl)propanoate hydrochloride exhibited moderate antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus.

The proposed mechanism by which ethyl 2-amino-3-(5-bromothiophen-3-yl)propanoate hydrochloride exerts its biological effects includes:

- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, particularly at the G1 phase.

- Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins lead to programmed cell death.

- Reduction of Inflammatory Mediators : By inhibiting key signaling pathways, it reduces the expression of inflammatory cytokines.

Safety Profile

While the biological activities are promising, safety assessments indicate that ethyl 2-amino-3-(5-bromothiophen-3-yl)propanoate hydrochloride can cause skin irritation and is harmful if ingested . Therefore, further studies are necessary to evaluate its safety in vivo.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing Ethyl 2-amino-3-(5-bromothiophen-3-yl)propanoate hydrochloride, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with bromothiophene derivatives (e.g., 5-bromothiophene-3-carbaldehyde) and employ a Strecker synthesis or reductive amination to introduce the amino group.

- Step 2 : Esterification using ethanol under acidic conditions (e.g., HCl gas) to form the ethyl ester.

- Optimization : Control reaction temperature (0–5°C for sensitive intermediates) and use anhydrous solvents to minimize hydrolysis. Catalysts like DCC (dicyclohexylcarbodiimide) may improve esterification yields .

- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity (>95%) using reverse-phase HPLC with UV detection at 254 nm .

Q. How should researchers characterize the purity and stereochemical configuration of this compound?

- Analytical Techniques :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity. Retention time comparison with standards is critical .

- NMR : ¹H and ¹³C NMR to confirm structural integrity. For stereochemistry, employ chiral HPLC or polarimetry (e.g., measure specific rotation in water, expected range: ±5–10°) .

- XRD : Single-crystal X-ray diffraction to resolve absolute configuration, especially if the compound is a chiral intermediate .

Q. What are the key stability considerations for this compound under storage and experimental conditions?

- Stability Profile :

- Thermal Stability : Decomposition observed above 150°C; store at 2–8°C in airtight containers under nitrogen .

- Light Sensitivity : Protect from UV light to prevent bromothiophene ring degradation. Use amber vials for long-term storage .

- Hydrolysis Risk : Avoid aqueous buffers at high pH (>8.0), which may cleave the ester bond. Stability studies in DMSO or ethanol are recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assays (e.g., enzyme inhibition vs. cellular models)?

- Troubleshooting Framework :

- Assay Validation : Confirm enzyme activity (e.g., IC50 values) using positive controls like AChE/BChE inhibitors (e.g., AChE/BChE-IN-3 hydrochloride, IC50 ~0.383 μM for BChE) .

- Cellular Permeability : Use Caco-2 cell monolayers to assess membrane penetration. Low permeability may explain discrepancies between in vitro and cellular activity .

- Metabolite Interference : Perform LC-MS to identify hydrolyzed metabolites (e.g., free carboxylic acid) that might antagonize or enhance activity .

Q. What strategies are effective for structural optimization to enhance target selectivity (e.g., kinase vs. phosphatase inhibition)?

- Design Principles :

- Bioisosteric Replacement : Substitute the bromothiophene ring with fluorophenyl or chloropyridyl groups to modulate electronic effects and steric bulk .

- Amino Acid Backbone Modifications : Replace the ethyl ester with tert-butyl or benzyl esters to alter lipophilicity and metabolic stability .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding to RPTPβ ζ (IC50 ~0.1 μM for MY33-3 hydrochloride) vs. off-target phosphatases .

Q. How can crystallographic data inform formulation strategies for in vivo studies?

- Crystallography-Driven Insights :

- Salt Form Selection : Compare hydrochloride vs. trifluoroacetate salts for solubility. Hydrochloride salts typically exhibit better aqueous solubility (e.g., 25 mg/mL in PBS) .

- Polymorph Screening : Identify stable polymorphs via slurry experiments in ethanol/water mixtures. Metastable forms may affect bioavailability .

- Co-Crystallization : Explore co-crystals with cyclodextrins to enhance dissolution rates for oral administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.